molecular formula C20H18N2O3 B6586238 methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate CAS No. 1257547-43-5

methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate

Cat. No.: B6586238
CAS No.: 1257547-43-5
M. Wt: 334.4 g/mol
InChI Key: JBXPLNFFHPQSBY-UHFFFAOYSA-N
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Description

Methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate is a synthetic organic compound with the molecular formula C20H18N2O3 and a molecular weight of 334.4 g/mol. This compound is characterized by the presence of a pyrrole ring, a phenyl group, and a benzoate ester, making it a versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate undergoes various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation over palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring using reagents like bromine or chlorine under acidic conditions.

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane at 0°C.

    Reduction: Hydrogen gas with Pd/C catalyst in ethanol at room temperature.

    Substitution: Bromine in acetic acid at room temperature.

Major Products Formed:

    Oxidation: Formation of pyrrole N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of brominated or chlorinated derivatives.

Scientific Research Applications

Methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to active sites. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzoate

Comparison: Methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable molecule for targeted applications in research and industry .

Biological Activity

Methyl 4-[2-phenyl-2-(1H-pyrrol-1-yl)acetamido]benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its anticancer properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound possesses the molecular formula C20H18N2O3C_{20}H_{18}N_{2}O_{3} and a molecular weight of 334.4 g/mol. The compound features a pyrrole ring, a phenyl group, and a benzoate ester, contributing to its diverse chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating promising results:

Cell Line IC50 (µM) Reference
MCF-75.85
A5494.53
HCT116<10

These values suggest that the compound may be more effective than standard chemotherapeutics such as 5-Fluorouracil and doxorubicin, particularly in inhibiting cell proliferation.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to downstream effects on cell signaling pathways involved in proliferation and apoptosis.
  • Cell Cycle Arrest : Studies have shown that certain derivatives can cause cell cycle arrest in cancer cells, leading to increased apoptosis rates. For example, a derivative exhibited a 39.4% apoptosis rate in treated cells .
  • Reactive Oxygen Species (ROS) Generation : Some analogs have been reported to induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

Comparative Analysis with Similar Compounds

This compound can be compared to other compounds with similar structures to evaluate its unique properties:

Compound IC50 (µM) Activity Type
Ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate10.0Anticancer
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)3.42VEGFR-2 Inhibitor
Methyl 2-(1H-pyrrol-1-yl)benzoateNot AvailableAntimicrobial Activity

This table illustrates that this compound may offer distinct advantages in terms of potency against specific cancer types compared to its analogs.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 5.85 µM, suggesting a strong anticancer potential .
  • Evaluation Against A549 Cells : Another investigation revealed an IC50 value of 4.53 µM against A549 lung cancer cells, indicating efficacy comparable to leading chemotherapeutic agents .
  • Mechanistic Insights : Molecular docking studies suggested that the compound binds effectively to target proteins involved in tumor growth regulation, further supporting its potential as an anticancer agent.

Properties

IUPAC Name

methyl 4-[(2-phenyl-2-pyrrol-1-ylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-25-20(24)16-9-11-17(12-10-16)21-19(23)18(22-13-5-6-14-22)15-7-3-2-4-8-15/h2-14,18H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXPLNFFHPQSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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